4-Bromo-5-[(methylsulfanyl)methyl]-1,2-oxazol-3(2H)-one
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Overview
Description
4-Bromo-5-[(methylsulfanyl)methyl]-1,2-oxazol-3(2H)-one is an organic compound that belongs to the oxazole family This compound is characterized by the presence of a bromine atom, a methylsulfanyl group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-[(methylsulfanyl)methyl]-1,2-oxazol-3(2H)-one typically involves the bromination of a precursor compound followed by the introduction of the methylsulfanyl group. One common method involves the use of 4,5-dibromo-1,2-oxazole as a starting material. This compound is reacted with a methylsulfanyl reagent under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. The choice of solvents, temperature, and reaction time are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-[(methylsulfanyl)methyl]-1,2-oxazol-3(2H)-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The oxazole ring can be reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides. Conditions typically involve the use of polar solvents and mild temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under controlled conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted oxazoles depending on the nucleophile used.
Oxidation Reactions: Major products are sulfoxides and sulfones.
Reduction Reactions: Reduced oxazole derivatives are formed.
Scientific Research Applications
4-Bromo-5-[(methylsulfanyl)methyl]-1,2-oxazol-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Bromo-5-[(methylsulfanyl)methyl]-1,2-oxazol-3(2H)-one involves its interaction with specific molecular targets. The bromine atom and the methylsulfanyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-Bromo-5-[(methylsulfanyl)methyl]-1,2-oxazol-3(2H)-one is unique due to its specific combination of functional groups and the presence of the oxazole ring. This combination imparts distinct chemical properties and reactivity, making it valuable for various research applications.
Properties
CAS No. |
89661-19-8 |
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Molecular Formula |
C5H6BrNO2S |
Molecular Weight |
224.08 g/mol |
IUPAC Name |
4-bromo-5-(methylsulfanylmethyl)-1,2-oxazol-3-one |
InChI |
InChI=1S/C5H6BrNO2S/c1-10-2-3-4(6)5(8)7-9-3/h2H2,1H3,(H,7,8) |
InChI Key |
ODJMFIBJTVFSSD-UHFFFAOYSA-N |
Canonical SMILES |
CSCC1=C(C(=O)NO1)Br |
Origin of Product |
United States |
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